![molecular formula C11H14N2O4 B2619311 2-(2-Nitroanilino)pentanoic acid CAS No. 1009716-86-2](/img/structure/B2619311.png)
2-(2-Nitroanilino)pentanoic acid
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Description
“2-(2-Nitroanilino)pentanoic acid” is a compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “2-(2-Nitroanilino)pentanoic acid” is 1S/C11H14N2O4/c1-2-5-9(11(14)15)12-8-6-3-4-7-10(8)13(16)17/h3-4,6-7,9,12H,2,5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“2-(2-Nitroanilino)pentanoic acid” is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Safety and Hazards
The safety information for “2-(2-Nitroanilino)pentanoic acid” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
The primary target of 2-(2-Nitroanilino)pentanoic acid is neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide .
Mode of Action
2-(2-Nitroanilino)pentanoic acid: interacts with nNOS through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .
Biochemical Pathways
The action of 2-(2-Nitroanilino)pentanoic acid affects the nitric oxide synthase pathway . The compound’s interaction with nNOS leads to the inactivation of the enzyme, disrupting the production of nitric oxide, a critical second messenger in various biochemical pathways .
Result of Action
The molecular and cellular effects of 2-(2-Nitroanilino)pentanoic acid ’s action primarily involve the disruption of nitric oxide production . This disruption can have significant downstream effects, given the role of nitric oxide as a second messenger in various cellular processes .
properties
IUPAC Name |
2-(2-nitroanilino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-5-9(11(14)15)12-8-6-3-4-7-10(8)13(16)17/h3-4,6-7,9,12H,2,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQPKOIIDMCMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroanilino)pentanoic acid |
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